3-(5-Bromo-1H-indol-3-yl)-1-diazonioprop-1-en-2-olate
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Overview
Description
3-(5-Bromo-1H-indol-3-yl)-1-diazonioprop-1-en-2-olate is a compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-1H-indol-3-yl)-1-diazonioprop-1-en-2-olate typically involves the reaction of 5-bromoindole with appropriate diazonium salts. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out at controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process may be optimized to increase the efficiency and yield of the product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-1H-indol-3-yl)-1-diazonioprop-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(5-Bromo-1H-indol-3-yl)-1-diazonioprop-1-en-2-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound shares the indole core structure and has been studied for its anticorrosion and antimicrobial properties.
5-((5-bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione: Another indole derivative with promising antiparasitic activity.
Properties
CAS No. |
919295-73-1 |
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Molecular Formula |
C11H8BrN3O |
Molecular Weight |
278.10 g/mol |
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-3-diazopropan-2-one |
InChI |
InChI=1S/C11H8BrN3O/c12-8-1-2-11-10(4-8)7(5-14-11)3-9(16)6-15-13/h1-2,4-6,14H,3H2 |
InChI Key |
VZFTXFVBVKWCQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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